FMS Kinase Inhibitory Potency Advantage
In a systematic SAR study of eighteen pyrrolo[3,2‑c]pyridine derivatives, compounds bearing the 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid core (when elaborated to the corresponding amide derivatives) demonstrated FMS kinase inhibitory activity in the low nanomolar range. Specifically, derivatives 1e and 1r exhibited IC50 values of 60 nM and 30 nM, respectively, representing 1.6‑fold and 3.2‑fold improvements in potency relative to the lead compound KIST101029 (IC50 = 96 nM) [1]. This quantitative potency advantage is attributable to the specific 6‑chloro substitution pattern of the 5‑azaindole scaffold, which orients the chlorine atom for favorable van der Waals contacts within the FMS kinase ATP‑binding pocket, a geometry not achievable with 4‑chloro or 7‑chloro regioisomers [2].
| Evidence Dimension | FMS kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 1r: IC50 = 30 nM; Derivative 1e: IC50 = 60 nM (both derived from 6‑chloro core scaffold) |
| Comparator Or Baseline | Lead compound KIST101029: IC50 = 96 nM |
| Quantified Difference | 3.2‑fold more potent (1r vs KIST101029); 1.6‑fold more potent (1e vs KIST101029) |
| Conditions | In vitro FMS kinase enzymatic assay; 18 pyrrolo[3,2‑c]pyridine derivatives tested |
Why This Matters
For research groups developing FMS kinase inhibitors (CSF‑1R targeting) for oncology or inflammatory disease applications, the 6‑chloro core provides a validated starting point for achieving sub‑100 nM potency, whereas alternative regioisomers lack equivalent published SAR validation.
- [1] Elgemeie GH, Abu-Zaied MA, Nawwar GA, et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1009-1015. doi: 10.1080/14756366.2018.1481402. View Source
- [2] SGX Pharmaceuticals, Inc. Substituted pyrrolopyridines and pyrazolopyridines as kinase modulators. US Patent 8,158,647 B2. Issued April 17, 2012. View Source
